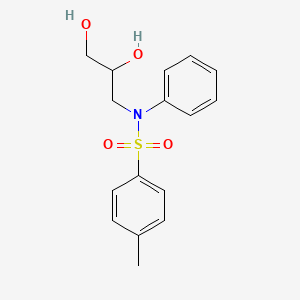
N-(2,3-Dihydroxypropyl)-4-methyl-N-phenylbenzene-1-sulfonamide
Cat. No. B8278707
Key on ui cas rn:
87472-05-7
M. Wt: 321.4 g/mol
InChI Key: SZZHBFQPFHLGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04461773
Procedure details


250 Grams of 40% sodium dispersion in mineral oil was added to a solution of 600 g of naphthalene in 1.8 l of 1,2-dimethoxyethane ("Glyme") stirred under nitrogen and maintained at a temperature between 20° to 30° C. After all the sodium was added, the mixture was stirred 20 minutes, and then 305 g of N-(2,3-dihydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide was added through a powder addition funnel while maintaining the temperature of the reaction mixture below 35° C. After all of the solid was added, the mixture was stirred one hour. Water was then added until the color of the mixture faded from dark green or black to yellow; then concentrated hydrochloric acid was added until the solution was strongly acidic. The mixture was extracted twice with toluene and then three times with hexane, was sparged with nitrogen to remove the hexane, saturated with sodium chloride and then made basic with concentrated ammonium hydroxide. The product was extracted with dichloromethane, and the extract was dried over potassium carbonate. The filtered dichloromethane was concentrated to yield 132.3 g of 3-phenylamino-1,2-propanediol, a pale yellow oil.




Quantity
305 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Na].C1C2C(=CC=CC=2)C=CC=1.[OH:12][CH:13]([CH2:32][OH:33])[CH2:14][N:15]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)S(C1C=CC(C)=CC=1)(=O)=O.Cl>COCCOC.O>[C:26]1([NH:15][CH2:14][CH:13]([OH:12])[CH2:32][OH:33])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
1.8 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
305 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(CN(S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1)CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at a temperature between 20° to 30° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature of the reaction mixture below 35° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After all of the solid was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred one hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted twice with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
three times with hexane, was sparged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the hexane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract was dried over potassium carbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtered dichloromethane was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NCC(CO)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 132.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

